5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride
Overview
Description
The compound “5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride” is an organic compound containing a cyclopropyl group, an oxadiazole ring, a furan ring, and a sulfonyl chloride group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and furan rings would introduce rigidity into the structure, while the cyclopropyl group could potentially introduce strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl chloride group is typically very reactive and could undergo substitution reactions with nucleophiles . The oxadiazole ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kavitha, Nasarullah, and Kannan (2019) details the synthesis of 1,3,4-oxadiazole containing sulfonamide derivatives using a similar compound, 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride. They explored its potential in antimicrobial, anti-inflammatory, and anti-diabetic activities. The study found that several compounds exhibited significant anti-inflammatory activity (Kavitha, S., Nasarullah, Z., & Kannan, K., 2019).
Antimicrobial Evaluation
Jafari et al. (2017) investigated 1,3,4-oxadiazoles for their antimicrobial properties, focusing on antibacterial and antifungal activities. Although not directly utilizing the specific compound , their work on similar 1,3,4-oxadiazole derivatives is relevant in understanding the potential applications of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride in antimicrobial research (Jafari, E., Mohammadi, T., Jahanian-Najafabadi, A., & Hassanzadeh, F., 2017).
Vasodilator Action of Furoxans
The study by Feelisch, Schönafinger, and Noack (1992) delves into the vasodilator action of furoxans, a class of compounds related to 1,3,4-oxadiazoles. Their research provides insights into the potential cardiovascular applications of this compound (Feelisch, M., Schönafinger, K., & Noack, E., 1992).
Reactivity and Chemical Properties
The study by Fershtat et al. (2016) on the synthesis and reactivity of (5-R-1,3,4-oxadiazol-2-yl)furoxans can provide insights into the chemical behavior and potential applications of this compound in creating polyheterocyclic ensembles (Fershtat, L., Kulikov, A., Ananyev, I., Struchkova, M., & Makhova, N., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c10-17(13,14)7-4-3-6(15-7)9-12-11-8(16-9)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQWUGGVALTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=C(O3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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